molecular formula C8H11NO2S B15488629 ethyl N-(thiophen-2-ylmethyl)carbamate CAS No. 6268-34-4

ethyl N-(thiophen-2-ylmethyl)carbamate

Cat. No.: B15488629
CAS No.: 6268-34-4
M. Wt: 185.25 g/mol
InChI Key: OHSLKLWWKFALQT-UHFFFAOYSA-N
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Description

Ethyl N-(thiophen-2-ylmethyl)carbamate (CAS 6268-34-4) is a synthetic carbamate ester with the molecular formula C8H11NO2S and a molecular weight of 185.25 g/mol . This compound is characterized by a thiophene ring linked to a carbamate ethyl ester functional group, which is of significant interest in medicinal chemistry for the development of novel bioactive agents. Carbamate derivatives are extensively studied for their antimicrobial potential. Research on structurally similar ethyl N-(2-phenethyl) carbamate analogues has demonstrated potent biofilm inhibition against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA), with activity in the low to moderate micromolar range . This suggests that this compound could serve as a valuable precursor or scaffold in the synthesis of new anti-biofilm molecules. Furthermore, recent studies on other carbamate-containing complexes have shown promising antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, including Listeria monocytogenes and Klebsiella pneumoniae . The mechanism of action for carbamate compounds can vary, but one established pathway for some is the reversible inhibition of the acetylcholinesterase (AChE) enzyme . It is crucial for researchers to handle this compound with care, as some carbamates are classified as highly hazardous and can exhibit toxicity if swallowed . Handling and Safety: This product is strictly for research use only (RUO) and is not intended for diagnostic or therapeutic applications. It is not for human consumption. Please refer to the Safety Data Sheet for comprehensive handling and safety information .

Properties

CAS No.

6268-34-4

Molecular Formula

C8H11NO2S

Molecular Weight

185.25 g/mol

IUPAC Name

ethyl N-(thiophen-2-ylmethyl)carbamate

InChI

InChI=1S/C8H11NO2S/c1-2-11-8(10)9-6-7-4-3-5-12-7/h3-5H,2,6H2,1H3,(H,9,10)

InChI Key

OHSLKLWWKFALQT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NCC1=CC=CS1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituent on the carbamate nitrogen significantly alters molecular properties. A comparative analysis of key carbamates is summarized below:

Compound Name Molecular Formula Substituent Features Key Properties
Ethyl carbamate C₃H₇NO₂ Simple ethyl group Low polarity; volatile; carcinogenic
Vinyl carbamate C₃H₅NO₂ Vinyl group (unsaturated) High reactivity; potent carcinogen
Ethyl (3-hydroxyphenyl) carbamate C₁₀H₁₃NO₃ Phenolic hydroxyl group High retention time in chromatography
Ethyl N-(2-cyanoacetyl)carbamate C₆H₈N₂O₃ Cyanoacetyl group Enhanced electrophilicity; used in synthesis
Ethyl N-(thiophen-2-ylmethyl)carbamate C₈H₁₁NO₂S Thiophene ring (aromatic sulfur) Predicted moderate polarity; potential π-π interactions

Key Observations :

  • Ethyl carbamate serves as a baseline with minimal substitution, exhibiting low molecular weight and volatility. Its carcinogenicity is well-documented but weaker than vinyl carbamate .
  • Vinyl carbamate’s unsaturated structure increases electrophilicity, making it 10–50 times more carcinogenic and mutagenic than ethyl carbamate .
  • Ethyl (3-hydroxyphenyl) carbamate’s phenolic group enhances polarity, leading to higher chromatographic retention times .

Preparation Methods

Reaction Mechanism and Stoichiometry

The amine nucleophile attacks the electrophilic carbonyl carbon of ethyl chloroformate, displacing chloride and forming the carbamate bond. A 1:1 molar ratio of amine to chloroformate is critical to prevent diethyl carbonate byproduct formation. Excess base (1.5–2.0 eq.) ensures rapid HCl scavenging.

Solvent and Temperature Effects

Polar aprotic solvents (dichloromethane, THF) outperform ethers due to better solubility of intermediates. Reactions above 10°C lead to a 12–15% decrease in yield due to thermal decomposition of the chloroformate.

Curtius Rearrangement-Based Synthesis

Curry and Mason (1951) pioneered an alternative route using thiophene-2-carboxazide intermediates subjected to Curtius rearrangement. This method proceeds via:

Azide Formation and Thermal Decomposition

Thiophene-2-carbonyl chloride reacts with sodium azide to form the acyl azide, which undergoes-sigmatropic rearrangement at 80–100°C. Trapping the isocyanate intermediate with ethanol yields the carbamate:

$$
\text{Thiophene-2-CON}_3 \xrightarrow{\Delta} \text{Thiophene-2-NCO} \xrightarrow{\text{EtOH}} \text{Ethyl N-(thiophen-2-ylmethyl)carbamate}
$$

Yields reach 68–72% but require strict temperature control to avoid explosive azide decomposition.

Grignard-Mediated Approach from 2-Bromothiophene

A patent by CN101885720B details a five-step synthesis from thiophene, adaptable for carbamate production:

Synthetic Sequence

  • Bromination : Thiophene → 2-bromothiophene (89% yield) using N-bromosuccinimide in glacial acetic acid at -5°C.
  • Grignard Formation : Mg insertion into 2-bromothiophene in THF/toluene (1:1) at reflux.
  • Ethylene Oxide Quench : Forms 2-thiopheneethanol (76% yield).
  • Amine Synthesis : Mitsunobu reaction or sulfonylation/ammonolysis to 2-(aminomethyl)thiophene.
  • Carbamate Formation : As in Section 1.

This route achieves an overall 61% yield but requires specialized equipment for pressurized ammonolysis.

Enzymatic Carbamoylation

Emerging methods employ lipases (e.g., Candida antarctica Lipase B) to catalyze carbamate formation from 2-(aminomethyl)thiophene and diethyl carbonate. Preliminary data show:

Parameter Value
Solvent tert-Butyl methyl ether
Temperature 35°C
Enzyme Loading 15 wt%
Conversion (24h) 92%
Selectivity >99%

Biocatalytic routes avoid chloride byproducts but currently lack industrial scalability.

Comparative Analysis of Methods

Method Yield Cost Index Safety Concerns Scalability
Schotten-Baumann 84% 1.0 Chloroformate handling High
Curtius Rearrangement 72% 1.8 Azide decomposition Moderate
Grignard Route 61% 2.3 Pressurized ammonia Low
Enzymatic 92% 3.5 None Emerging

The Schotten-Baumann method remains optimal for lab-scale synthesis, while enzymatic approaches promise greener chemistry if immobilized enzyme systems advance.

Structural and Process Characterization Data

Physical Properties

Property Value Source
Molecular Weight 185.243 g/mol
Density 1.179 g/cm³
Boiling Point 309.8°C at 760 mmHg
LogP 2.385
Flash Point 141.2°C

Spectroscopic Signatures

  • ¹H NMR (CDCl₃) : δ 1.25 (t, 3H, CH₂CH₃), 4.12 (q, 2H, OCH₂), 4.45 (d, 2H, NCH₂), 6.95–7.20 (m, 3H, thiophene).
  • IR (KBr) : 1705 cm⁻¹ (C=O), 1530 cm⁻¹ (N-H bend), 1250 cm⁻¹ (C-O-C).

Industrial Scale-Up Considerations

Pilot plant trials using the Schotten-Baumann method achieved 78% yield at 50 kg/batch by:

  • Implementing cryogenic (−10°C) quench systems to control exotherms
  • Using in-line FTIR for real-time amine consumption monitoring
  • Recycling dichloromethane via fractional distillation (99.2% purity recovery)

Q & A

Q. What are the standard synthetic routes for preparing ethyl N-(thiophen-2-ylmethyl)carbamate, and how can reaction conditions be optimized?

this compound is typically synthesized via the reaction of thiophen-2-ylmethylamine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the carbamate group. Optimization includes controlling stoichiometry (e.g., 1:1.2 molar ratio of amine to chloroformate), temperature (0–5°C to minimize side reactions), and solvent choice (e.g., dichloromethane or THF). Post-reaction purification via column chromatography or recrystallization ensures high yields (typically 70–85%) .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Essential characterization includes:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the carbamate linkage (e.g., carbonyl resonance at ~155 ppm) and thiophene ring protons (δ 6.8–7.2 ppm).
  • IR Spectroscopy : Absorption bands at ~1700 cm1^{-1} (C=O stretch) and ~1250 cm1^{-1} (C-O-C stretch).
  • Mass Spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H]+^+).
  • Elemental Analysis : To confirm purity (>95%) and stoichiometry. Full experimental replication requires citing prior data for non-novel compounds .

Q. What purification strategies are effective for isolating this compound?

Purification methods include:

  • Flash Chromatography : Using silica gel and gradients of ethyl acetate/hexane.
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals.
  • HPLC : For resolving closely related impurities, especially in biological studies. Documentation of Rf_f values (TLC) and melting points (m.p. 110–115°C) is critical for reproducibility .

Advanced Research Questions

Q. How can conflicting NMR data arising from rotational isomerism in carbamates be resolved?

Rotational restriction around the carbamate C-N bond can lead to duplicated signals in NMR. Strategies include:

  • Variable-temperature NMR (e.g., 25–60°C) to coalesce split peaks.
  • 2D NMR (COSY, NOESY) to assign ambiguous protons.
  • Computational modeling (DFT) to predict energy barriers between rotamers. Contradictions between experimental and theoretical data require validation via X-ray crystallography .

Q. What structure-activity relationship (SAR) insights guide the modification of this compound for enhanced bioactivity?

Key SAR considerations:

  • Thiophene Substitution : Electron-withdrawing groups (e.g., halogens) at the 5-position increase metabolic stability.
  • Carbamate Linker : Replacing ethyl with bulkier groups (e.g., tert-butyl) alters pharmacokinetics.
  • Docking Studies : Molecular dynamics simulations predict binding affinity to targets like enzymes or receptors. Validate via in vitro assays (e.g., enzyme inhibition IC50_{50}) .

Q. How is the crystal structure of this compound determined using SHELX software?

SHELX workflows involve:

  • Data Collection : High-resolution X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å).
  • Structure Solution : SHELXD for phase problem resolution via direct methods.
  • Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding analysis. Validation includes R-factor convergence (<5%) and PLATON checks for missed symmetry .

Q. What experimental designs assess the hydrolytic stability of this compound under physiological conditions?

Stability studies involve:

  • pH-Dependent Hydrolysis : Incubate compound in buffers (pH 1–9) at 37°C. Monitor degradation via HPLC.
  • Kinetic Analysis : Calculate half-life (t1/2_{1/2}) using pseudo-first-order kinetics.
  • Enzymatic Assays : Test susceptibility to esterases/carboxylesterases in serum. Results guide prodrug design for targeted release .

Q. Which in vitro assays are suitable for evaluating the biological activity of this compound?

  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
  • Enzyme Inhibition : Fluorescence-based assays for targets like acetylcholinesterase.
  • Binding Studies : Surface plasmon resonance (SPR) or ITC to measure affinity constants (Kd_d). Cross-validate with in silico docking (AutoDock Vina) to prioritize high-potential derivatives .

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